Home > Products > Screening Compounds P56968 > 4-Desmethoxypropoxyl-4-methoxy Rabeprazole
4-Desmethoxypropoxyl-4-methoxy Rabeprazole - 102804-77-3

4-Desmethoxypropoxyl-4-methoxy Rabeprazole

Catalog Number: EVT-343393
CAS Number: 102804-77-3
Molecular Formula: C15H15N3O2S
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rabeprazole is a prominent antiulcer medication classified as a proton pump inhibitor (PPI), which has been extensively studied for its efficacy in treating various acid-related diseases. The drug operates by inhibiting the gastric H+,K+-ATPase enzyme, effectively reducing gastric acid secretion and providing relief from conditions such as gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome234.

Applications in Various Fields

Gastroenterology

Clinically, rabeprazole has been shown to be effective in the treatment of gastric and duodenal ulcers, GERD, and conditions requiring a reduction in gastric acid secretion. It has been observed that a once-daily dose of 20 mg can significantly decrease intragastric acidity, providing therapeutic benefits from the first day of dosing. This is particularly relevant in the management of peptic ulcer disease and GERD, where rapid symptom relief is desirable34.

Pharmacotoxicology

Rabeprazole's degradation products have been studied under stressed conditions, revealing the formation of several degradation products (R1–R10). Notably, major degradation products such as R3, R4, and R7 have been isolated and found to exhibit significant in vitro toxicity, with more than 50% cell inhibition at concentrations less than 1 μM on HepG2 and PANC-1 cell lines. These findings highlight the importance of understanding the degradation behavior of rabeprazole and ensuring the stability of the drug during storage and administration to minimize potential toxic effects1.

Microbiology

Rabeprazole also exhibits in vitro antibacterial activity against Helicobacter pylori, a bacterium implicated in the pathogenesis of peptic ulcers and gastric cancer. It has been found to have greater activity against H. pylori than other PPIs, such as lansoprazole or omeprazole. This antibacterial property, along with its ability to inhibit bacterial urease activity and bind to bacterial molecules, positions rabeprazole as a potential candidate in the eradication therapy of H. pylori infections3.

Geriatric and Hepatic Medicine

The pharmacokinetic profile of rabeprazole is altered in the elderly and patients with stable compensated chronic cirrhosis, although these changes do not necessitate dosage adjustments or result in clinically significant adverse events. This suggests that rabeprazole can be safely used in these special patient populations, with caution advised in cases of severe liver disease2.

Source and Classification

The compound is classified under benzimidazole derivatives, specifically as a sulfide derivative. It has been identified with the Chemical Abstracts Service (CAS) number 102804-77-3, which facilitates its identification in chemical databases and research literature .

Synthesis Analysis

The synthesis of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole involves several chemical reactions that modify the Rabeprazole structure. Key steps in the synthesis include:

  1. Starting Material: The synthesis typically begins with 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.
  2. Reagents: Common reagents include m-chloroperbenzoic acid (m-CPBA) for oxidation reactions and dichloromethane as a solvent.
  3. Reaction Conditions: The reactions are often conducted at controlled temperatures (10–25°C) and require careful pH adjustments to optimize yields.

A detailed procedure may involve:

  • Dissolving the starting material in dichloromethane.
  • Adding m-CPBA slowly while maintaining a low temperature to prevent decomposition.
  • Following up with base treatment (e.g., sodium hydroxide) to neutralize the reaction mixture and extract the desired product .
Molecular Structure Analysis

The molecular structure of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole can be described as follows:

  • Molecular Formula: C18_{18}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 342.44 g/mol.

The structure includes:

  • A benzimidazole ring system that contributes to its activity as a proton pump inhibitor.
  • Methoxy and propoxy groups that enhance lipophilicity and bioavailability.

The specific arrangement of atoms allows for interaction with the proton pump in gastric parietal cells, crucial for its therapeutic action .

Chemical Reactions Analysis

4-Desmethoxypropoxyl-4-methoxy Rabeprazole participates in several chemical reactions:

  1. Oxidation Reactions: The introduction of sulfur groups through oxidation processes enhances its pharmacological profile.
  2. Hydrolysis: In biological systems, it may undergo hydrolysis, leading to active metabolites that contribute to its therapeutic effects.
  3. Prodrug Activation: It acts as a prodrug, requiring metabolic activation to exert its full pharmacological effects .

These reactions are critical for understanding how the compound behaves in both synthetic chemistry and biological contexts.

Mechanism of Action

The mechanism of action of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole primarily involves:

  1. Inhibition of Proton Pump: It selectively inhibits the H+^+/K+^+ ATPase enzyme system located in the gastric parietal cells, leading to a significant reduction in gastric acid secretion.
  2. Acid Secretion Reduction: By blocking this enzyme, it effectively decreases gastric acidity, providing relief from conditions such as gastroesophageal reflux disease .

Research indicates that the compound may have enhanced activity compared to its parent compound due to structural modifications that improve binding affinity to the target enzyme.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water.
  • Melting Point: The melting point is generally reported between 116–118°C, indicating stability under standard laboratory conditions .

These properties are essential for determining suitable formulations for pharmaceutical applications.

Applications

4-Desmethoxypropoxyl-4-methoxy Rabeprazole has several scientific applications:

  1. Pharmaceutical Development: Used in developing new formulations aimed at improving efficacy against acid-related disorders.
  2. Research: Investigated for its potential broader applications beyond gastrointestinal disorders, including possible effects on other diseases due to its structural analogies with other therapeutic agents .
  3. Analytical Chemistry: Employed as a reference standard in analytical methods for quality control and research purposes.

This compound exemplifies ongoing efforts to enhance drug performance through structural modifications, reflecting broader trends in pharmaceutical innovation.

Introduction to 4-Desmethoxypropoxyl-4-methoxy Rabeprazole

Chemical Identity and Structural Characterization

4-Desmethoxypropoxyl-4-methoxy Rabeprazole (Chemical Abstracts Service Registry Number 102804-77-3) possesses the systematic chemical name 2-[(4-Methoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole, reflecting its distinct bifunctional heterocyclic architecture. Its molecular formula, C15H15N3O2S, corresponds to a precise molecular weight of 301.36 g/mol, with a high-resolution mass spectrometry-confirmed accurate mass of 301.0885 [5] [8] [9].

The compound features a benzimidazole moiety linked via a sulfinyl bridge (-S(=O)-) to a 4-methoxy-3-methylpyridine ring. This configuration distinguishes it from the parent drug Rabeprazole, which contains a 4-(3-methoxypropoxy) group instead of the simpler methoxy substituent at the pyridine C4 position. The molecule exhibits stereochemical complexity due to the chiral sulfinyl sulfur atom, though it is typically characterized as a racemate in analytical standards [5] [9].

Key structural identifiers include:

  • SMILES Notation: COc1ccnc(CS(=O)c2nc3ccccc3[nH]2)c1C
  • InChI Key: ITARWNDPMUQOCB-UHFFFAOYSA-N
  • IUPAC Name: 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

Physicochemical properties include a melting point range of 141-143°C (with decomposition observed), hygroscopic behavior requiring inert atmosphere storage, and limited solubility profiles—displaying slight solubility in dimethyl sulfoxide and methanol while remaining insoluble in aqueous solutions at physiological pH [5] [8].

Table 1: Comprehensive Chemical Identification

ParameterSpecification
CAS Registry Number102804-77-3
Molecular FormulaC15H15N3O2S
Exact Mass301.0885
United States Pharmacopeia DesignationRabeprazole Related Compound F
European Pharmacopoeia DesignationRabeprazole Impurity E
XLogP31.8 (Predicted)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5

Role as a Pharmaceutical Impurity in Rabeprazole Synthesis

Within Rabeprazole's synthetic pathway, 4-Desmethoxypropoxyl-4-methoxy Rabeprazole arises predominantly through incomplete etherification or demethylation reactions at the pyridine ring's C4 position. This structural deviation occurs when the intended propoxyl chain installation is compromised, resulting in retention of the methoxy group instead of the target 4-(3-methoxypropoxy) substituent. Consequently, this compound is formally designated as Rabeprazole EP Impurity E and Rabeprazole USP Related Compound F in pharmacopeial monographs, establishing its standardized identity across regulatory frameworks [2] [4] [7].

The impurity's formation mechanisms are intrinsically linked to specific synthetic stages:

  • Precursor Synthesis: Incomplete O-alkylation during formation of the pyridine intermediate
  • Oxidation Byproducts: Side reactions occurring during the sulfoxide formation step
  • Degradation Pathways: Demethoxypropoxylation under acidic conditions or thermal stress

Analytically, this impurity exhibits distinct chromatographic behavior detectable via reversed-phase high-performance liquid chromatography (HPLC) systems employing ultraviolet detection. Current analytical methodologies specify acceptable thresholds below 0.15% relative to Rabeprazole in active pharmaceutical ingredient batches, necessitating detection capabilities at parts-per-million levels. The compound's ultraviolet spectrum shows characteristic absorption maxima at approximately 205 nm, 230 nm, and 290 nm, facilitating its selective identification in complex matrices [3] [5] [8].

Table 2: Impurity Specifications in Pharmacopeial Standards

CharacteristicSpecification
Pharmacopeial StatusEuropean Pharmacopoeia: Rabeprazole Impurity E
United States Pharmacopeia: Related Compound F
Structural RelationshipPositional isomer (methoxy vs. methoxypropoxy)
Typical Retention Time (RP-HPLC)~8.2 minutes (method-dependent)
Analytical Detection MethodHPLC-UV (≥95% purity for reference standards)
Acceptable Limit in API≤0.15% (unless otherwise justified)

Significance in Quality Control and Regulatory Compliance

The control of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole exemplifies the critical importance of process-related impurity management in pharmaceutical manufacturing. Regulatory frameworks worldwide, including the International Council for Harmonisation guidelines ICH Q3A(R2) and Q3B(R2), mandate strict identification, quantification, and reporting thresholds for impurities present above 0.10% in new drug substances. Consequently, this compound features prominently in Rabeprazole's regulatory submission packages, where comprehensive impurity fate and tolerance studies must demonstrate its control within safety-established limits [4] [6] [10].

Pharmaceutical quality control laboratories utilize highly purified reference standards (>95% purity by HPLC) of this impurity for:

  • Analytical Method Validation: Establishing specificity, detection limits, and quantification accuracy
  • Stability-Indicating Methods: Tracking impurity formation during storage and stress testing
  • Batch Release Testing: Conforming to pharmacopeial acceptance criteria for impurities

Reference materials must meet stringent certificate of analysis requirements, including chromatographic purity verification, moisture content determination, and identity confirmation via infrared spectroscopy or mass spectrometry. These standards require specialized storage at -20°C under inert conditions to prevent degradation, reflecting the compound's inherent chemical sensitivity [2] [5] [6].

Regulatory compliance necessitates comprehensive documentation of:

  • Synthetic Route Justification: Demonstrating minimized impurity formation
  • Purification Process Validation: Proof of consistent impurity removal
  • Stability Profile Documentation: Evidence of controlled levels throughout shelf-life
  • Toxicological Qualification: Safety assessment for specified concentrations

The global harmonization of impurity standards is evidenced by identical specifications across international pharmacopeias, with the European Pharmacopoeia, United States Pharmacopeia, and Japanese Pharmacopoeia all recognizing this compound under consistent nomenclature and control thresholds. This harmonization facilitates pharmaceutical manufacturers' compliance in multinational markets while ensuring uniform product quality for patients worldwide [4] [6] [9].

Properties

CAS Number

102804-77-3

Product Name

4-Desmethoxypropoxyl-4-methoxy Rabeprazole

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C15H15N3O2S/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

ITARWNDPMUQOCB-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OC

Synonyms

2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole;

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.